Pyrenesulfonyl azide

Descripción

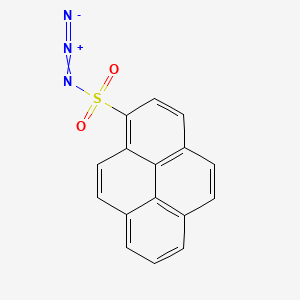

Pyrenesulfonyl azide is a lipophilic photolabeling agent synthesized for studying membrane protein topology. Its structure comprises a pyrene moiety (a polycyclic aromatic hydrocarbon) linked to a sulfonyl azide group, enabling preferential partitioning into hydrophobic membrane environments . Upon UV irradiation, it generates a nitrene intermediate that covalently binds to membrane proteins, making it particularly useful for labeling acetylcholine receptor (AcChR) subunits in Torpedo californica electroplax membranes. Key findings from Sator et al. (1979) demonstrate its specificity: in Triton X-100 solubilized AcChR, it labels the 40,000 and 48,000 molecular weight subunits, while in situ labeling targets the 48,000 subunit and others . This selectivity contrasts with broader reactivity observed in other hydrophobic probes like arylnitrenes or carbenes, which label both lipids and proteins non-specifically .

Propiedades

Número CAS |

69489-90-3 |

|---|---|

Fórmula molecular |

C16H9N3O2S |

Peso molecular |

307.3 g/mol |

Nombre IUPAC |

N-diazopyrene-1-sulfonamide |

InChI |

InChI=1S/C16H9N3O2S/c17-18-19-22(20,21)14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11/h1-9H |

Clave InChI |

JIJQENICHHPNBK-UHFFFAOYSA-N |

SMILES |

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)S(=O)(=O)N=[N+]=[N-] |

SMILES canónico |

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)S(=O)(=O)N=[N+]=[N-] |

Otros números CAS |

69489-90-3 |

Sinónimos |

pyrenesulfonyl azide |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Azide Compounds

Structural and Functional Differences

The table below summarizes key structural, functional, and safety distinctions between pyrenesulfonyl azide and related azides:

This compound

- Specificity : Labels hydrophobic regions of AcChR subunits (40k and 48k Da) with minimal lipid interference, unlike arylnitrenes or carbenes .

- Advantages : Pyrene’s fluorescence allows tracking of membrane interactions, enhancing precision in structural studies .

Sodium Azide

- Reactivity : Hydrolyzes to toxic hydrazoic acid (HN₃) in water; reacts explosively with heavy metals (e.g., Pb, Cu) .

- Limitations: Unsuitable for biological systems due to acute toxicity, restricting use to non-living applications (e.g., preservative in labs) .

Dodecylbenzenesulfonyl Azide

- Function : Long alkyl chain enhances solubility in hydrophobic matrices, making it ideal for polymer modification (e.g., foam blowing agents) .

- Safety : High flash point reduces flammability risks compared to smaller azides .

Diphenylphosphoryl Azide

- Synthetic Utility : Facilitates Staudinger reactions and Huisgen cycloadditions, critical in medicinal chemistry .

- Stability : Requires storage at low temperatures to prevent decomposition .

Azide PEG7 COOH

Critical Analysis of Reactivity and Selectivity

This compound’s lipophilicity and photoreactivity distinguish it from ionic (e.g., sodium azide) or polar (e.g., Azide PEG7 COOH) analogs. Its pyrene moiety enables deep membrane penetration, while sulfonyl azide ensures covalent binding post-UV activation. In contrast:

- Sodium azide ’s ionic nature limits membrane interaction but increases water solubility .

- Diphenylphosphoryl azide ’s phosphoryl group enhances electrophilicity, favoring nucleophilic substitutions in synthesis .

- Dodecylbenzenesulfonyl azide ’s alkyl chain prioritizes polymer compatibility over biological specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.